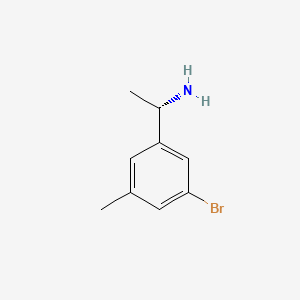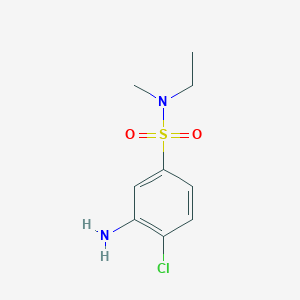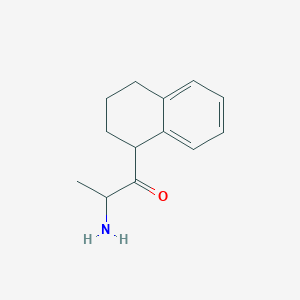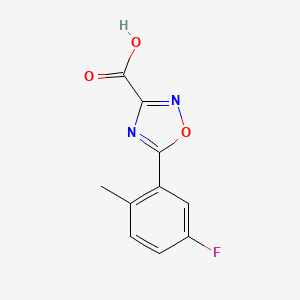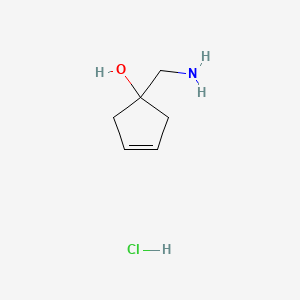
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.6186 . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentene ring, along with a hydroxyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antiviral agents and enzyme inhibitors . In biological research, it is used to study the effects of cyclopentene derivatives on cellular processes and metabolic pathways. Industrial applications include its use as a building block for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their conformation and activity . This compound can also modulate enzymatic reactions by acting as a substrate or inhibitor, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride can be compared with other similar compounds, such as 1-(Aminomethyl)cyclopropanol and 1-(Aminomethyl)cyclohexanol. These compounds share similar structural features but differ in the size and conformation of their ring systems . The unique cyclopentene ring in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-(aminomethyl)cyclopent-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6(8)3-1-2-4-6;/h1-2,8H,3-5,7H2;1H |
InChI Key |
GQPMHMYVHPGKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



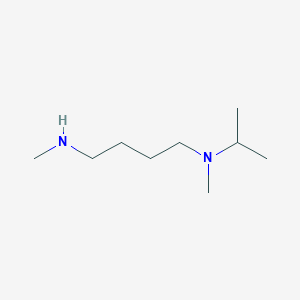
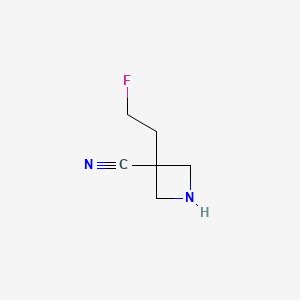
![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
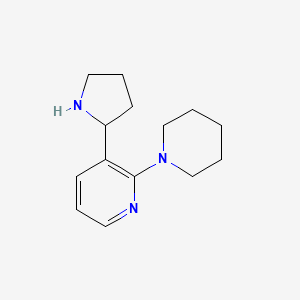
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)

